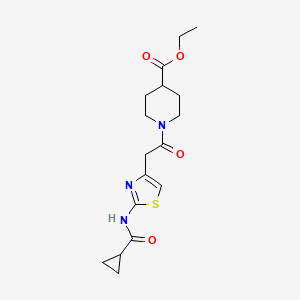
Methyl 3-amino-3-methylbutanoate hydrochloride
Overview
Description
Methyl 3-amino-3-methylbutanoate hydrochloride is a chemical compound with the molecular formula C6H13NO2.ClH. It is a hydrochloride salt of methyl 3-amino-3-methylbutanoate, which is an ester derived from 3-amino-3-methylbutanoic acid. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of 3-amino-3-methylbutanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.
Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactions using reactors designed to handle high temperatures and pressures. The process is optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine.
Substitution: Substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: The corresponding amine, 3-amino-3-methylbutanoic acid.
Substitution Products: Different esters and amides.
Scientific Research Applications
Methyl 3-amino-3-methylbutanoate hydrochloride is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis and is used to study esterification and hydrolysis reactions.
Biology: The compound is used in biochemical assays to study enzyme activity and metabolic pathways.
Medicine: It is used in pharmaceutical research to develop new drugs and study their mechanisms of action.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-amino-3-methylbutanoate hydrochloride exerts its effects depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes. The molecular targets and pathways involved vary based on the context of the research.
Comparison with Similar Compounds
Methyl 3-aminobutanoate hydrochloride: A closely related compound with a similar structure but lacking the methyl group on the amino nitrogen.
Methyl 2-amino-2-methylbutanoate hydrochloride: Another ester with a different placement of the amino group.
Uniqueness: Methyl 3-amino-3-methylbutanoate hydrochloride is unique due to its specific structural features, which influence its reactivity and applications. Its presence of the methyl group on the amino nitrogen provides distinct chemical properties compared to similar compounds.
Properties
IUPAC Name |
methyl 3-amino-3-methylbutanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-6(2,7)4-5(8)9-3;/h4,7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJBVSPHSJJTGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69950-44-3 | |
| Record name | methyl 3-amino-3-methylbutanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-chlorophenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2902658.png)

![6-(Difluoromethoxy)-3-phenyl[1,3]thiazolo[3,2-a][1,3]benzimidazole](/img/structure/B2902662.png)
![Methyl 2-[2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2902664.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide](/img/structure/B2902666.png)


![ethyl 3-(4-methylphenyl)-4-oxo-5-pentanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2902670.png)

![N'-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2902674.png)
![N-{1-(hydrazinocarbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide](/img/structure/B2902675.png)

![1-[(3-Bromobenzoyl)amino]-3-tert-butylthiourea](/img/structure/B2902678.png)

